molecular formula C5H3ClN2O2 B1630408 5-Chloro-2-nitropyridine CAS No. 52092-47-4

5-Chloro-2-nitropyridine

Cat. No. B1630408
CAS RN: 52092-47-4
M. Wt: 158.54 g/mol
InChI Key: YUBHMOQVHOODEI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Chloro-2-nitropyridine is an important pyridine derivative and serves as an intermediate for synthesizing bactericides, plant growth regulators, antibiotics, and other medicaments . It is a crystalline powder with a white to very faint yellow color .

Synthesis Analysis

The synthesis of 5-Chloro-2-nitropyridine involves the reaction of 5-chloropyridin-2-amine with concentrated sulfuric acid and hydrogen peroxide at low temperatures. The resulting mixture is stirred for 20 hours at room temperature, followed by recrystallization from ethanol .

Molecular Structure Analysis

5-Chloro-2-nitropyridine contains a pyridine ring with a chlorine atom and a nitro group attached. Its molecular formula is C5H3ClN2O2 .

Chemical Reactions Analysis

The compound can undergo various reactions, including nucleophilic substitution, reduction, and other transformations. For example, it can react with nucleophiles to form substituted derivatives .

Scientific Research Applications

  • Kinetics of Nucleophilic Substitutions : Research shows that 5-Chloro-2-nitropyridine undergoes nucleophilic substitutions, revealing insights into the reaction kinetics with different nucleophiles such as piperidine and morpholine. These reactions have been studied in various solvents like methanol and benzene (Hamed, 1997).

  • Conformational Preference and Reaction Kinetics : Another study explores the conformational preferences of the products formed from reactions of 5-Chloro-2-nitropyridine with arenethiolates. This research provides a detailed analysis of the reaction mechanisms and kinetics, adding valuable information to the field of organic chemistry (Hamed et al., 1997).

  • Structural and Intermediate Analysis : The structure of intermediates formed in the ring-opening reaction of 5-Chloro-2-nitropyridine has been studied using NMR and X-ray crystallography. This research offers insights into the molecular behavior of this compound under various conditions (Haynes & Pett, 2007).

  • Vibrational, Electronic, and NMR Analyses : Studies on the vibrational wavenumbers, atomic charges, molecular electrostatic potentials, and NMR chemical shifts of 5-Chloro-2-nitropyridine derivatives have been conducted. These studies are crucial for understanding the molecular properties and reactivity of these compounds (Velraj, Soundharam, & Sridevi, 2015).

  • Molecular Packing and Crystallography : Research into the molecular structures of 5-Chloro-2-nitropyridine isomers has been conducted, focusing on their molecular packing motifs and intermolecular interactions. Such studies are vital for understanding the material properties of these compounds (Merritt & Tanski, 2018).

  • Charge Inversion Mass Spectrometry : The structure of ionic products from SN(ANRORC) reactions of 5-Chloro-2-nitropyridine has been investigated using tandem mass spectrometry. This research contributes to the field of analytical chemistry and aids in understanding the reaction mechanisms of these compounds (Dolnikowski, 1992).

Future Directions

Research on the applications of 5-Chloro-2-nitropyridine in pharmaceuticals, agrochemicals, and materials science could lead to novel compounds and improved processes .

properties

IUPAC Name

5-chloro-2-nitropyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3ClN2O2/c6-4-1-2-5(7-3-4)8(9)10/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUBHMOQVHOODEI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC=C1Cl)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90293525
Record name 5-Chloro-2-nitropyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90293525
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

158.54 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Chloro-2-nitropyridine

CAS RN

52092-47-4
Record name 52092-47-4
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=90388
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 5-Chloro-2-nitropyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90293525
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-chloro-2-nitropyridine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Chloro-2-nitropyridine
Reactant of Route 2
Reactant of Route 2
5-Chloro-2-nitropyridine
Reactant of Route 3
5-Chloro-2-nitropyridine
Reactant of Route 4
5-Chloro-2-nitropyridine
Reactant of Route 5
5-Chloro-2-nitropyridine
Reactant of Route 6
5-Chloro-2-nitropyridine

Citations

For This Compound
15
Citations
H Merritt, JM Tanski - Journal of Chemical Crystallography, 2018 - Springer
… -4-nitropyridine (1) crystallizes as a polar material in the non-centrosymmetric and non-enantiomorphous space group Pc while the isomeric achiral compound 5-chloro-2-nitropyridine (…
Number of citations: 1 link.springer.com
RR Raju, SK Mohan, SJ Reddy - Tetrahedron letters, 2003 - Elsevier
… The six-electron reduction of a nitro group to the corresponding amine is well known 13 and the electrochemical conversion of 5-chloro-2-nitropyridine 1 to 2-amino-5-chloropyridine 2 …
Number of citations: 24 www.sciencedirect.com
K Ishimoto, N Fukuda, T Nagata, Y Sawai… - … Process Research & …, 2014 - ACS Publications
… of the process development include facile preparation of the key raw material 3-amino-4-fluorophenol, chemoselective nucleophilic aromatic substitution of 5-chloro-2-nitropyridine with …
Number of citations: 14 pubs.acs.org
M Söderström, E Zamaratski… - European Journal of …, 2019 - Wiley Online Library
… The position of the nitro group was also important for determining the reaction outcome as 5-chloro-2-nitropyridine returned only the reduced product 6d in 72 % yield. In both cases, the …
A Gennaro, CM Sánchez-Sánchez, AA Isse… - Electrochemistry …, 2004 - Elsevier
… [19] have reported a new method for the synthesis of 6-ANA, which involves the electrochemical hydrogenation of 5-chloro-2-nitropyridine followed by electrocarboxylation of the formed …
Number of citations: 81 www.sciencedirect.com
Y Chu, H Cheng, Z Tian, J Zhao, G Li… - Chemical Biology & …, 2017 - Wiley Online Library
A series of novel indazole‐based diarylurea derivatives targeting c‐kit were designed by structure‐based drug design. The derivatives were prepared, and their antiproliferative …
Number of citations: 20 onlinelibrary.wiley.com
KG Sangu, S Dasugari varakala, EV Krishna… - …, 2023 - Wiley Online Library
The anilinopyridine derivatives were designed, synthesized and evaluated against Mycobacterium tuberculosis H37Rv. The detail SAR study was carried out using various analogues …
LM Alabanza, Y Dong, P Wang, JA Wright… - … Process Research & …, 2013 - ACS Publications
… The first approach investigated was based on a nucleophilic substitution of 5-chloro-2-nitropyridine with 1-(azetidin-1-yl)-2-methylpropan-2-ol. However, instead of displacement of the …
Number of citations: 8 pubs.acs.org
H Zhang, T Cravillion, NK Lim, Q Tian… - … Process Research & …, 2018 - ACS Publications
… A palladium-catalyzed Buchwald–Hartwig amination (5) of 7e and 5-chloro-2-nitropyridine (7b) under optimized conditions employing 1.5 mol % Pd(OAc) 2 , 1.5 mol % BINAP, and 2.5 …
Number of citations: 12 pubs.acs.org
JJ Crawford, H Zhang - Complete Accounts of Integrated Drug …, 2019 - ACS Publications
… Subsequent palladium-catalyzed Buchwald–Hartwig amination of 40 and 5-chloro-2-nitropyridine (52)in the presence of 1.5 mol%Pd(OAc)2,1.5 mol%BINAP,and 2.5 equiv K3PO4 in …
Number of citations: 6 pubs.acs.org

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.